![molecular formula C8H8N4O B1352842 N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 885950-24-3](/img/structure/B1352842.png)

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

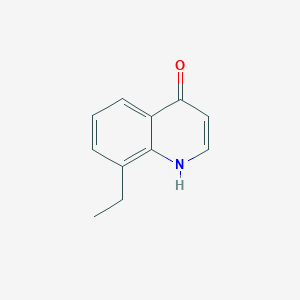

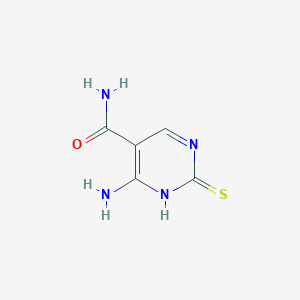

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. One such method involves the NaOH-promoted cycloisomerisations of N-propargylpyridiniums, which can yield imidazo[1,2-a]pyridines in a few minutes under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis

The InChI code for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 . This indicates that the molecule consists of a pyridine ring fused with an imidazole ring, with a carboximidamide group attached to the 6-position of the pyridine ring and a hydroxy group attached to the nitrogen of the carboximidamide .Physical And Chemical Properties Analysis

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a solid at room temperature . The compound’s InChI Code is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 .Scientific Research Applications

Synthesis and Derivative Formation

Research on imidazo[1,2-a]pyridine derivatives has led to the development of new synthetic methodologies and compounds with diverse applications. For instance, Stanovnik et al. (2008) have synthesized 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, demonstrating the versatility of these compounds in coupling with various amino acid derivatives, leading to a range of amides with potential bioactivity (Stanovnik et al., 2008).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide”, could be a promising direction for future research .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 'N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminopyridine", "2-cyanomethylimidazole", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-cyanomethylimidazole in ethanol to form 2-(imidazo[1,2-a]pyridin-6-yl)acetonitrile.", "Step 2: The resulting product from step 1 is then reacted with hydroxylamine hydrochloride in ethanol to form 2-(imidazo[1,2-a]pyridin-6-yl)acetohydroxamic acid.", "Step 3: Sodium hydroxide is added to the product from step 2 to form the sodium salt of 2-(imidazo[1,2-a]pyridin-6-yl)acetohydroxamic acid.", "Step 4: Acetic acid is added to the product from step 3 to form 'N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide." ] } | |

CAS RN |

885950-24-3 |

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |

InChI |

InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |

InChI Key |

HUGFFTYKXPZJDG-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=NC=CN2C=C1/C(=N\O)/N |

SMILES |

C1=CC2=NC=CN2C=C1C(=NO)N |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)